3-(4-Methylphenyl)pent-2-enoic acid
Overview
Description
3-(4-Methylphenyl)pent-2-enoic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of pentenoic acid, characterized by the presence of a 4-methylphenyl group attached to the pent-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Another method involves the use of Grignard reagents, where 4-methylphenylmagnesium bromide reacts with ethyl acetoacetate, followed by acid hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding 3-(4-Methylphenyl)pentanoic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: 3-(4-Methylphenyl)pentanoic acid, 3-(4-Methylphenyl)pent-2-en-1-one
Reduction: 3-(4-Methylphenyl)pentanoic acid
Substitution: 3-(4-Nitrophenyl)pent-2-enoic acid, 3-(4-Bromophenyl)pent-2-enoic acid
Scientific Research Applications
3-(4-Methylphenyl)pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pentenoic acids: Compounds such as 2-pentenoic acid, 3-pentenoic acid, and 4-pentenoic acid share a similar pentenoic acid backbone but differ in the position of the double bond and substituents.
Phenylpentenoic acids: Compounds like 3-phenylpent-2-enoic acid and 3-(4-chlorophenyl)pent-2-enoic acid have similar structures with different substituents on the aromatic ring.
Uniqueness
3-(4-Methylphenyl)pent-2-enoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-methylphenyl)pent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKVRQDOMHDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293249 | |
Record name | 3-(4-Methylphenyl)-2-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21758-09-8 | |
Record name | 3-(4-Methylphenyl)-2-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21758-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)-2-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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